molecular formula C19H21NO B1292933 2'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898754-91-1

2'-Azetidinomethyl-2,6-dimethylbenzophenone

Cat. No. B1292933
CAS RN: 898754-91-1
M. Wt: 279.4 g/mol
InChI Key: HFQUKQVHQVOEPY-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2,6-dimethylbenzophenone, commonly known as MDPB, is a synthetic molecule used in various scientific research applications. It is a member of the azetidinone class of compounds, which are characterized by an azetidinone ring structure. MDPB is a white crystalline solid with a melting point of 81°C and a boiling point of 181°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is relatively stable in air and light.

Scientific Research Applications

MDPB has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of other compounds, such as the anticonvulsant drug levetiracetam. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, MDPB has been used in the synthesis of a variety of biologically active compounds, such as the antiviral drug lopinavir.

Mechanism of Action

MDPB is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, MDPB can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, MDPB has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of certain neurotransmitters.
Biochemical and Physiological Effects
MDPB has been found to have a variety of biochemical and physiological effects. In animal studies, MDPB has been shown to decrease anxiety and improve learning and memory. It has also been found to have neuroprotective and anti-inflammatory effects, and to modulate the activity of certain neurotransmitters. In addition, MDPB has been found to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

MDPB has several advantages and limitations for use in laboratory experiments. One of the advantages of MDPB is that it is relatively stable in air and light. This makes it an ideal compound for use in long-term experiments. In addition, MDPB is soluble in organic solvents, making it easy to work with. However, MDPB can be toxic if handled improperly, and it is important to follow safety protocols when working with this compound.

Future Directions

The potential applications of MDPB are still being explored. Future research could focus on the development of new synthetic methods for the production of MDPB, as well as the development of novel uses for the compound. In addition, further research could be conducted to explore the potential therapeutic applications of MDPB, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to investigate the biochemical and physiological effects of MDPB, and to explore the potential for its use in the treatment of cancer and other diseases.

Synthesis Methods

MDPB can be synthesized through a variety of methods, including the condensation of 2-methyl-2-azetidinone and 2,6-dimethylbenzaldehyde. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Other methods of synthesis include the reaction of 2-methyl-2-azetidinone and 2,6-dimethylbenzyl chloride, and the reaction of 2-methyl-2-azetidinone and 2,6-dimethylbenzoyl chloride.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQUKQVHQVOEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643709
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-2,6-dimethylbenzophenone

CAS RN

898754-91-1
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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